An In-depth Technical Guide to 1,4-Piperazinediethanol (CAS: 122-96-3)
An In-depth Technical Guide to 1,4-Piperazinediethanol (CAS: 122-96-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Piperazinediethanol (CAS No. 122-96-3), a versatile bifunctional molecule. This document details its physicochemical properties, toxicological data, and key applications, with a particular focus on its role as a precursor in the synthesis of pharmaceuticals and as a component in polymer chemistry. Detailed experimental protocols for its synthesis and its application as a chain extender in polyurethane formation are provided. This guide is intended to be a valuable resource for professionals in research, development, and manufacturing who utilize or are considering the use of this compound.
Core Properties of 1,4-Piperazinediethanol
1,4-Piperazinediethanol, also known as N,N'-Bis(2-hydroxyethyl)piperazine, is an organic compound featuring a central piperazine ring with two hydroxyethyl substituents attached to the nitrogen atoms.[1] This structure imparts both amine and alcohol functionalities, making it a valuable building block in organic synthesis. It typically appears as a white to pale yellow crystalline solid or a colorless to pale yellow liquid, depending on its purity and the ambient temperature.[1][2] It is known to be soluble in water and various organic solvents.[1][3]
Physicochemical Data
The fundamental physicochemical properties of 1,4-Piperazinediethanol are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈N₂O₂ | [1][4] |
| Molecular Weight | 174.24 g/mol | [5][6] |
| Melting Point | 133.5 - 140 °C | [2][6][7] |
| Boiling Point | 215 - 220 °C at 50 mmHg; 305.7 °C at 760 mmHg | [6][7][8] |
| Density | Approximately 1.1 ± 0.1 g/cm³ | [7] |
| Water Solubility | Soluble | [1][3] |
| LogP (Octanol/Water Partition Coefficient) | -1.14 to -1.92 | [7][9] |
| Appearance | White to pale yellow crystalline powder/solid | [2][10] |
Toxicological and Safety Information
A summary of the available toxicological and safety data for 1,4-Piperazinediethanol is presented below. It is classified as an irritant and may cause serious eye damage.[5][8] Standard laboratory safety precautions should be followed when handling this compound.
| Parameter | Value | Species | Reference(s) |
| Oral LD50 | 3730 µL/kg | Rat | [7][10] |
| Dermal LD50 | > 10 mL/kg | Rabbit | [4][10] |
| GHS Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | N/A | [8] |
| GHS Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | N/A | [8] |
Synthesis and Experimental Protocols
1,4-Piperazinediethanol is primarily synthesized from readily available starting materials. The most common industrial synthesis involves the reaction of diethanolamine. Other reported methods include the reaction of piperazine with ethylene oxide.
Synthesis from Diethanolamine
This method involves the catalytic cyclization of diethanolamine.
Caption: Synthesis of 1,4-Piperazinediethanol from Diethanolamine.
Experimental Protocol: Synthesis of 1,4-Piperazinediethanol from Diethanolamine [10]
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Materials:
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Diethanolamine (100 g)
-
Catalyst A (10 g) (Note: The specific catalyst is proprietary in the cited patent but is a hydrogenation catalyst)
-
Hydrogen gas
-
-
Apparatus:
-
Autoclave or a suitable high-pressure reactor
-
Gas chromatograph (GC) with a suitable column (e.g., 30m RTX Amin) for reaction monitoring
-
-
Procedure:
-
Charge the autoclave with 100 g of diethanolamine and 10 g of Catalyst A.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen.
-
Pressurize the reactor with hydrogen to 60006 Torr.
-
Heat the reaction mixture to a temperature of 180-200 °C.
-
Maintain the reaction at this temperature and pressure for 10 hours, with appropriate stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography to confirm the conversion of diethanolamine.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The crude product is then purified, typically by distillation under reduced pressure, to yield 1,4-Piperazinediethanol. The reported yield under these conditions is approximately 79%.[10]
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Applications in Research and Industry
1,4-Piperazinediethanol serves as a versatile intermediate in various chemical industries due to its bifunctional nature.
Pharmaceutical Synthesis
The piperazine ring is a common scaffold in many active pharmaceutical ingredients (APIs). 1,4-Piperazinediethanol is utilized as a precursor in the synthesis of more complex drug molecules, including certain kinase inhibitors.[11]
Polymer Chemistry: Polyurethane Synthesis
As a diol, 1,4-Piperazinediethanol can act as a chain extender in the synthesis of polyurethanes.[12] The hydroxyl groups react with isocyanate groups to form urethane linkages, incorporating the piperazine moiety into the polymer backbone. This can influence the final properties of the polyurethane, such as its thermal stability and mechanical strength.
Caption: Role of 1,4-Piperazinediethanol as a chain extender in polyurethane synthesis.
Experimental Protocol: Representative Synthesis of a Polyurethane using 1,4-Piperazinediethanol as a Chain Extender (Adapted from general polyurethane synthesis procedures[13][14])
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Materials:
-
Polyol (e.g., Polypropylene glycol, PPG)
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Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI)
-
1,4-Piperazinediethanol
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Solvent (e.g., Dimethylformamide, DMF, dried)
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Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
-
Apparatus:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.
-
Heating mantle with a temperature controller.
-
-
Procedure:
-
Step 1: Prepolymer Formation
-
In the three-necked flask, charge the polyol and heat it under vacuum to remove any residual water.
-
Cool the polyol to the desired reaction temperature (e.g., 70-80 °C) under a nitrogen atmosphere.
-
Add the diisocyanate to the flask with vigorous stirring. The molar ratio of NCO to OH groups should be greater than 1 (typically around 2:1).
-
Allow the reaction to proceed for 1-2 hours to form the isocyanate-terminated prepolymer. The progress can be monitored by titrating for the NCO content.
-
-
Step 2: Chain Extension
-
Dissolve the 1,4-Piperazinediethanol in the solvent.
-
Add the solution of the chain extender to the prepolymer mixture. The amount of chain extender should be calculated to react with the remaining isocyanate groups.
-
Add a catalytic amount of DBTDL to the reaction mixture.
-
Continue stirring at the reaction temperature until the desired molecular weight is achieved, as indicated by a significant increase in viscosity.
-
The resulting polyurethane can then be precipitated in a non-solvent (e.g., water or methanol), filtered, and dried under vacuum.
-
-
Conclusion
1,4-Piperazinediethanol is a valuable and versatile chemical intermediate with significant applications in both pharmaceutical and polymer sciences. Its well-defined physicochemical properties and established synthesis routes make it a reliable building block for a wide range of chemical transformations. The experimental protocols provided in this guide offer a practical starting point for researchers and developers working with this compound. As with all chemical reagents, adherence to appropriate safety protocols is paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. US3845059A - Preparation of n,n'-diethanol piperazine - Google Patents [patents.google.com]
- 3. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents [patents.google.com]
- 4. 1,4-Bis(2-hydroxyethyl)piperazine [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. US4590223A - Producing polyurethanes using hydroxy-alkyl piperazine catalyst compositions - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. data.epo.org [data.epo.org]
- 9. researchgate.net [researchgate.net]
- 10. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 11. Process for the preparation of N,N'-bis-(2-Hydroxy-ethyl)-piperazine - Patent 0338385 [data.epo.org]
- 12. researchgate.net [researchgate.net]
- 13. bhu.ac.in [bhu.ac.in]
- 14. researchgate.net [researchgate.net]
